Product packaging for [4-(4-Bromophenyl)oxan-4-yl]methanamine(Cat. No.:CAS No. 1152568-20-1)

[4-(4-Bromophenyl)oxan-4-yl]methanamine

Número de catálogo: B1521579
Número CAS: 1152568-20-1
Peso molecular: 270.17 g/mol
Clave InChI: NOOHKMQVCGPKJX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

[4-(4-Bromophenyl)oxan-4-yl]methanamine is a high-purity chemical compound offered for research and development purposes. This molecule features a bromophenyl group attached to an oxane (tetrahydropyran) ring, which is further functionalized with a methanamine group, making it a valuable scaffold in medicinal chemistry and drug discovery . The compound has a molecular formula of C 12 H 16 BrNO and a molecular weight of 270.168 g/mol . It is supplied with a guaranteed purity of 98% . While the specific CAS number for this compound is not publicly listed, it is available for inquiry from suppliers . As a building block, this bromine-substituted compound is particularly useful in cross-coupling reactions, such as Suzuki reactions, allowing researchers to elaborate the structure into more complex molecules for creating compound libraries or probing biological pathways. Its structure suggests potential for use in developing central nervous system (CNS) active agents or other therapeutic candidates. Intended Use and Handling: This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety protocols in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO B1521579 [4-(4-Bromophenyl)oxan-4-yl]methanamine CAS No. 1152568-20-1

Propiedades

IUPAC Name

[4-(4-bromophenyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOHKMQVCGPKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CN)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

General Synthetic Approach

The primary synthetic route to [4-(4-Bromophenyl)oxan-4-yl]methanamine involves a nucleophilic substitution reaction. This method is well-established and typically proceeds as follows:

  • Starting Materials :

    • 4-Bromobenzyl chloride (electrophilic component)
    • Oxan-4-ylmethylamine (nucleophilic amine component)
  • Reaction Conditions :

    • Basic conditions to facilitate nucleophilic substitution
    • Organic solvents such as dichloromethane or toluene are commonly used as reaction media
    • Temperature and time parameters are optimized to maximize yield and purity
  • Reaction Mechanism :
    The nucleophilic amine attacks the electrophilic carbon in 4-bromobenzyl chloride, displacing the chloride ion and forming the desired amine linkage between the bromophenyl and oxan-4-yl groups.

  • Industrial Scale Optimization :
    Continuous flow reactors have been employed to improve reaction efficiency, control reaction parameters precisely, and enhance overall yield and scalability.

Detailed Synthetic Procedure

Step Description Conditions/Notes
1 Dissolution of 4-bromobenzyl chloride in solvent Dichloromethane or toluene, inert atmosphere preferred
2 Addition of oxan-4-ylmethylamine Stoichiometric or slight excess, under stirring
3 Addition of base Common bases: triethylamine or sodium carbonate to neutralize HCl formed
4 Reaction monitoring TLC or HPLC to track completion
5 Workup Extraction, washing, drying over anhydrous agents
6 Purification Column chromatography or recrystallization

Research Findings and Optimization Insights

  • Yield and Purity :
    Optimized reaction conditions, including solvent choice and temperature control, have been shown to yield high purity products with yields typically exceeding 80%.

  • Solvent Effects :
    Polar aprotic solvents favor nucleophilic substitution; dichloromethane provides a good balance of solubility and reactivity.

  • Base Selection :
    Organic bases such as triethylamine facilitate smooth reaction progress and easier removal during purification.

  • Continuous Flow Advantages :
    Using continuous flow reactors enhances heat and mass transfer, reduces reaction times, and improves reproducibility, which is beneficial for scale-up.

Comparative Analysis with Related Compounds

Feature This compound Analogues with Cl or F substituents on phenyl ring
Electronegativity of substituent Bromine (Br) - moderate electronegativity Chlorine (Cl) or Fluorine (F) - higher electronegativity
Steric Effects Larger atomic radius of Br affects sterics Smaller halogens reduce steric hindrance
Reactivity Moderate reactivity in nucleophilic substitution Variations in reactivity due to substituent effects
Biological Activity Potential Enhanced binding affinity in opioid receptor ligands Different receptor binding profiles

Summary Table of Preparation Method

Aspect Details
Reaction Type Nucleophilic substitution
Starting Materials 4-Bromobenzyl chloride, oxan-4-ylmethylamine
Solvents Dichloromethane, toluene
Base Triethylamine, sodium carbonate
Temperature Ambient to moderate heating (room temp to ~60°C)
Reaction Time Several hours, optimized by monitoring
Purification Techniques Chromatography, recrystallization
Scale-up Techniques Continuous flow reactors
Yield Typically >80%

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oximes or nitriles.

    Reduction: Reduction of the bromophenyl group can yield phenyl derivatives, while reduction of the oxane ring can lead to ring-opened products.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions include oximes, nitriles, phenyl derivatives, and various substituted phenyl compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, [4-(4-Bromophenyl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of brominated phenyl groups on biological systems. It serves as a model compound for understanding the interactions between brominated aromatic compounds and biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.

Mecanismo De Acción

The mechanism by which [4-(4-Bromophenyl)oxan-4-yl]methanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Substituent Variation on the Aromatic Ring

[4-(3-Chlorophenyl)oxan-4-yl]methanamine
  • Structure : Replaces the 4-bromophenyl group with 3-chlorophenyl.
  • Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine reduce steric bulk and polarizability. This may alter binding affinity in biological targets, as seen in kinase inhibitors where halogen size influences hydrophobic pocket interactions .
  • Synthesis : Similar coupling strategies are employed, as described for bromophenyl derivatives in .
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine
  • Structure : Substitutes bromophenyl with a 6-methoxypyridinyl group.
  • Such modifications are common in CNS-targeting compounds to improve blood-brain barrier penetration .

Variation in the Oxane Ring Substituents

[4-(Methoxymethyl)oxan-4-yl]methanamine Hydrochloride
  • Structure : Replaces bromophenyl with a methoxymethyl group.
  • This derivative is used in prodrug designs where rapid metabolism is required .
7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide
  • Structure : Incorporates the oxan-4-ylmethanamine group into an imidazopyridine carboxamide.
  • Impact : The imidazopyridine core enhances π-π stacking in enzyme active sites, as demonstrated in GSK-3β inhibitors. The bromine atom here stabilizes the inhibitor-enzyme complex through halogen bonding .

Common Strategies

  • Amide Coupling : and describe coupling carboxylic acids (e.g., 7-bromoimidazo[1,5-a]pyridine-1-carboxylic acid) with 1-(oxan-4-yl)methanamine under standard conditions (e.g., EDC/HOBt), yielding amides with >75% efficiency .

Target Engagement

  • GSK-3β Inhibition: Derivatives like compound 22 () show nanomolar IC₅₀ values, attributed to the oxane ring’s conformational rigidity and bromine’s halogen bonding .
  • Antimicrobial Activity : Sulfonyl-containing analogs () exhibit MIC values <10 µg/mL against Staphylococcus aureus, though the target compound’s data are unavailable .

ADME Properties

  • Lipophilicity : The bromophenyl group increases Log P (~2.8) compared to methoxy derivatives (Log P ~1.5), affecting membrane permeability .
  • Metabolic Stability : Oxane rings generally resist oxidative metabolism, enhancing half-life in vivo .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Feature Biological Activity (Example) Reference
[4-(4-Bromophenyl)oxan-4-yl]methanamine C₁₂H₁₆BrNO 294.17 Bromophenyl, oxane Kinase inhibition (hypothetical)
[4-(3-Chlorophenyl)oxan-4-yl]methanamine C₁₂H₁₆ClNO 249.72 Chlorophenyl Not reported
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine C₁₂H₁₈N₂O₂ 234.29 Methoxypyridine CNS targeting (hypothetical)
7-Bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide C₁₄H₁₇BrN₄O₂ 377.22 Imidazopyridine, bromine GSK-3β inhibition (IC₅₀ = 12 nM)

Actividad Biológica

[4-(4-Bromophenyl)oxan-4-yl]methanamine is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a brominated phenyl group and an oxan moiety. This compound is being studied for its potential biological activities, particularly as a ligand for various receptors, including opioid receptors, which are important in pain management and neurological disorders.

Chemical Structure

The molecular formula of this compound is C13H18BrNOC_{13}H_{18}BrNO, with a molecular weight of approximately 284.19 g/mol. The structure can be represented as follows:

Chemical Structure C13H18BrNO\text{Chemical Structure }\text{C}_{13}\text{H}_{18}\text{BrNO}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the methanamine group is capable of forming hydrogen bonds with amino acid side chains. These interactions modulate the activity of target proteins, leading to various biological effects such as:

  • Receptor Binding : The compound may exhibit significant binding affinity towards opioid receptors, influencing pain perception and potentially offering therapeutic benefits in managing pain and related disorders.
  • Signal Transduction : The oxan moiety may interact with cellular membranes, affecting signal transduction pathways that are crucial for cellular communication and response.

Biological Activities

Recent studies have highlighted the potential biological activities of this compound:

  • Antimicrobial Activity : Preliminary evaluations have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as certain fungal species. The effectiveness was assessed using a turbidimetric method, demonstrating its potential as an antimicrobial agent.
  • Anticancer Activity : The compound has also been tested for anticancer properties against the MCF7 human breast adenocarcinoma cell line using the Sulforhodamine B (SRB) assay. Results indicated notable cytotoxic effects, suggesting its potential role in cancer therapy.

Data Table: Comparison of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique AspectsBiological Activity
This compoundBrominated phenyl group, oxan moietyPotential opioid receptor ligandAntimicrobial, anticancer
1-(4-Bromophenyl)-N,N-dimethylmethanamineSimilar brominated phenyl groupDimethyl substitution affects steric propertiesModerate receptor binding
2-(4-Bromophenyl)-N-methylpropanaminePropane chain instead of oxaneVarying chain length influences lipophilicityReduced biological activity
N-(4-Bromophenyl)-N-methylethanamineEthane chain instead of oxaneAlters interaction dynamics with receptorsLower efficacy compared to oxane derivatives

Case Studies

In-depth case studies have been conducted to evaluate the pharmacological profiles of compounds similar to this compound. These studies focus on:

  • Patient Responses : Observations from clinical settings where patients were administered derivatives of this compound to assess pain relief and side effects.
  • Longitudinal Studies : Research tracking the long-term effects of these compounds on pain management and quality of life in patients with chronic pain conditions.

Q & A

Q. What are the recommended synthetic routes for [4-(4-Bromophenyl)oxan-4-yl]methanamine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or catalytic hydrogenation. A common approach includes:

  • Step 1: Reacting 4-bromophenyl precursors with oxane derivatives (e.g., oxan-4-ylmethanol) under acidic or basic conditions to form the oxane-phenyl backbone.
  • Step 2: Introducing the methanamine group via reductive amination or nitrile reduction. For example, catalytic hydrogenation (H₂/Pd-C) of a nitrile intermediate can yield the amine .
  • Purity Optimization: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to isolate the compound. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect signals for the oxane ring protons (δ 1.5–4.0 ppm), aromatic protons (δ 7.2–7.6 ppm, doublets for para-substituted bromophenyl), and methanamine protons (δ 2.8–3.2 ppm).
    • ¹³C NMR: Peaks for the bromophenyl carbon (C-Br, δ 120–125 ppm), oxane carbons (δ 20–80 ppm), and methanamine carbon (δ 40–45 ppm).
  • Mass Spectrometry (HRMS): Verify the molecular ion peak ([M+H]⁺) at m/z 284.06 (C₁₂H₁₅BrNO⁺).
  • X-ray Crystallography: For unambiguous confirmation, grow single crystals (e.g., in methanol/dichloromethane) and refine using SHELXL .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

  • Solubility: The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). Test solubility gradients using a shake-flask method .
  • Stability:
    • Store under inert gas (N₂/Ar) at –20°C to prevent amine oxidation.
    • Avoid prolonged exposure to light (use amber vials) due to the bromophenyl group’s UV sensitivity.
    • Monitor degradation via TLC or LC-MS over 48-hour intervals in varying pH buffers .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational conformational predictions and experimental data (e.g., NMR/X-ray)?

Methodological Answer:

  • Case Study: If DFT calculations (e.g., B3LYP/6-31G*) predict a chair conformation for the oxane ring, but X-ray shows a boat conformation:
    • Re-evaluate Computational Parameters: Increase basis set size (e.g., 6-311++G**) or include solvent effects (PCM model).
    • Experimental Validation: Perform variable-temperature NMR to detect ring-flipping dynamics. If X-ray data dominates, consider crystal packing forces distorting the equilibrium conformation .
  • Mitigation: Use complementary techniques (e.g., IR spectroscopy for hydrogen bonding analysis) to contextualize discrepancies .

Q. What strategies improve synthetic yield in large-scale preparations of this compound?

Methodological Answer:

  • Reaction Optimization Table:
ParameterLow Yield ConditionHigh Yield Condition
Catalyst Loading5% Pd/C10% Pd/C + 1 eq. NH₄OAc
Temperature25°C60°C (reflux)
SolventEthanolTetrahydrofuran
Reaction Time12 hours6 hours
  • Scale-up Considerations: Use flow chemistry for safer handling of exothermic steps (e.g., hydrogenation). Implement in-line FTIR for real-time monitoring of intermediate formation .

Q. How does the bromophenyl substituent influence biological interactions, and what assays validate these effects?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Insights:

    • Bromine’s Role: Enhances lipophilicity (logP ↑) and π-π stacking with aromatic residues in target proteins (e.g., GPCRs).
    • Assays:
  • Binding Affinity: Radioligand displacement assays (³H-labeled competitors).

  • Functional Activity: cAMP accumulation or calcium flux assays for receptor activation.

  • Selectivity Screening: Panel assays against off-target kinases (e.g., EGFR, VEGFR2) .

  • Validation Example: Compare IC₅₀ values of the bromophenyl analog vs. chloro/phenyl analogs to quantify halogen effects .

Q. What computational methods are suitable for modeling the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate binding to a homology-modeled receptor (e.g., 5-HT₂A) using GROMACS. Analyze hydrogen bonds and hydrophobic contacts with VMD.
  • Docking Studies (AutoDock Vina): Screen against PDB structures (e.g., 6WGT) to predict binding poses. Validate with mutagenesis data (e.g., Ala-scanning of key residues) .

Q. How can polymorph screening enhance the compound’s applicability in formulation studies?

Methodological Answer:

  • Screening Protocol:
    • Solvent Evaporation: Test 10+ solvents (e.g., acetone, ethyl acetate) under slow vs. fast evaporation.
    • Thermal Analysis: Use DSC to identify melting points of polymorphs.
    • Stability Ranking: Store polymorphs at 40°C/75% RH for 4 weeks; monitor via PXRD.
  • Case Example: A metastable polymorph with higher solubility (30% ↑ in PBS) may improve bioavailability in preclinical models .

Q. Table 1: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)
Water<0.1
DMSO25.6
Ethanol8.3
Dichloromethane45.9

Q. Table 2: SAR of Halogen-Substituted Analogs

SubstituentIC₅₀ (μM, 5-HT₂A)logP
Br0.122.8
Cl0.452.3
F1.201.9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(4-Bromophenyl)oxan-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(4-Bromophenyl)oxan-4-yl]methanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.